molecular formula C12H19ClFNO B1415659 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride CAS No. 2204052-19-5

1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride

Cat. No. B1415659
M. Wt: 247.73 g/mol
InChI Key: CVDQHPMUHJEGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride is a chemical compound with the formula C12H19ClFNO and a molecular weight of 247.74 .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms. The exact structure is not provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Pharmacological Implications

  • A study identified 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives with anti-dopaminergic properties, useful for treating conditions like schizophrenia, dependency, and neurodegenerative disorders. The compound showcased neuroleptic, neuroprotective, and antiaddictive activities, particularly emphasized for schizophrenia treatment (Habernickel, 2003).

Chemical Synthesis and Characterization

  • Research on the compound 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which are based on the 1,2-diarylethylamine structure, revealed their function as NMDA receptor antagonists with dissociative effects. The study detailed the synthesis, analytical characterization, and differentiation of the compound and its isomers, aiding in understanding new psychoactive substances (Dybek et al., 2019).

Molecular and Thermodynamic Studies

  • An exploration into the molecular conformations of (2-fluoro-2-phenyl-1-ethyl)ammonium ion and (2-hydroxy-2-phenyl-1-ethyl)ammonium ion was conducted to understand the structural and thermodynamic implications of substituting an OH group with an F-atom in adrenaline family molecules. This comprehensive study utilized quantum mechanical computations and thermodynamic function analysis for various conformations, offering insights into the behavior of these compounds at a molecular level (Lee et al., 2009).

Safety And Hazards

The safety and hazards associated with 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride are not mentioned in the search results .

Future Directions

The future directions for the research and application of 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride are not discussed in the search results .

properties

IUPAC Name

1-[3-fluoro-2-(2-methylpropoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO.ClH/c1-8(2)7-15-12-10(9(3)14)5-4-6-11(12)13;/h4-6,8-9H,7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDQHPMUHJEGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1F)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-isobutoxy-phenyl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride
Reactant of Route 5
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride
Reactant of Route 6
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.